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molecular formula C11H15ClO B8814033 1-(4-Chlorobutyl)-4-methoxybenzene CAS No. 23002-61-1

1-(4-Chlorobutyl)-4-methoxybenzene

Cat. No. B8814033
M. Wt: 198.69 g/mol
InChI Key: AGDVTFOLQGWOTG-UHFFFAOYSA-N
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Patent
US06743924B2

Procedure details

4-Chloro-1-(4-methoxyphenyl)-1-butanone (5 g, 23.5 mmol) was dissolved in tetrahydrofuran (50 ml). 10% Palladium carbon (water-containing product, 500 mg) was added and the mixture was subjected to catalytic reduction under hydrogen pressure (0.8 MPa, 50° C. for 3 h). The catalyst was filtered off and the filtrate was concentrated under reduced pressure to give 1-(4-chlorobutyl)-4-methoxybenzene (4.6 g, yield 99%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=O>O1CCCC1.[C].[Pd]>[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Palladium carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pressure (0.8 MPa, 50° C. for 3 h)
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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